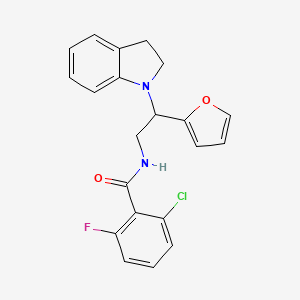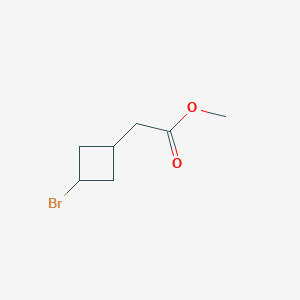![molecular formula C14H26N2OS B2507522 2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2415524-93-3](/img/structure/B2507522.png)
2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one, also known as Tianeptine, is a novel antidepressant drug that has been widely used in the treatment of depression and anxiety disorders. Tianeptine has been found to be effective in improving mood, reducing anxiety, and promoting cognitive function.
Mechanism of Action
The exact mechanism of action of 2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is not fully understood. However, it has been suggested that this compound modulates the glutamatergic and serotonergic systems in the brain, which are involved in mood regulation. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the uptake of serotonin in the brain, which is a neurotransmitter that regulates mood. This compound has also been found to decrease the release of cortisol, which is a hormone that is released in response to stress. This compound has been found to increase the expression of BDNF, which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has several advantages for lab experiments. It has a low toxicity and is well tolerated by animals. This compound also has a rapid onset of action and a short half-life, which makes it useful for studying the acute effects of antidepressants. However, this compound has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. This compound also has a short duration of action, which makes it difficult to study the long-term effects of antidepressants.
Future Directions
There are several future directions for research on 2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one. One direction is to investigate the long-term effects of this compound on mood and cognitive function. Another direction is to investigate the effects of this compound on other neurotransmitter systems, such as the dopaminergic and noradrenergic systems. Additionally, future research could investigate the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia.
Conclusion:
In conclusion, this compound is a novel antidepressant drug that has been found to be effective in improving mood, reducing anxiety, and promoting cognitive function. This compound modulates the glutamatergic and serotonergic systems in the brain, and increases the expression of BDNF. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including investigating its long-term effects and potential use in the treatment of other psychiatric disorders.
Synthesis Methods
2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one can be synthesized by the reaction of 2-bromo-1,1,1-trifluoroethane with thiolane-3-carboxylic acid, followed by the reaction of the resulting product with 1,4-diazepane. The final step involves the reaction of the product with 2,2-dimethylpropan-1-one to yield this compound.
Scientific Research Applications
2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in treating major depressive disorder, generalized anxiety disorder, and post-traumatic stress disorder. This compound has also been found to improve cognitive function and memory. It has been used in research studies to investigate the neurobiological mechanisms underlying depression and anxiety disorders.
properties
IUPAC Name |
2,2-dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2OS/c1-14(2,3)13(17)16-7-4-6-15(8-9-16)12-5-10-18-11-12/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKXHJGDBUHKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCN(CC1)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)